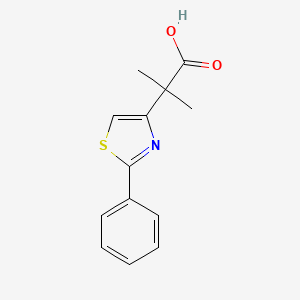

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDKNUMZCRFOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging thiourea derivatives and α-halo carbonyl compounds. For the target molecule, phenylthiourea serves as the nitrogen and sulfur source, while ethyl 2-bromo-2-methylacetoacetate provides the α-halo ketone component. The reaction proceeds in ethanol under reflux, facilitating cyclization to form the thiazole core.

Post-cyclization, the ethyl ester undergoes alkaline hydrolysis using aqueous sodium hydroxide, yielding the carboxylic acid functionality. This step, detailed in patent US8633223B2, demonstrates near-quantitative conversion when conducted in tetrahydrofuran with catalytic lithium iodide. Critical to success is maintaining anhydrous conditions during ester formation to prevent premature hydrolysis.

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Thiourea derivative | Phenylthiourea (1.2 eq) |

| α-Halo ketone | Ethyl 2-bromoacetoacetate (1 eq) |

| Solvent | Anhydrous ethanol |

| Temperature | 78°C (reflux) |

| Reaction time | 6 hours |

| Hydrolysis base | 2M NaOH in THF/H₂O (4:1) |

Nuclear magnetic resonance (NMR) analysis of the intermediate ester shows characteristic signals at δ 1.57 ppm (singlet, 6H, geminal dimethyl) and δ 3.65 ppm (singlet, 3H, ester methyl). Final acid formation is confirmed by the disappearance of the ester carbonyl signal at ~170 ppm in ¹³C NMR.

Thioamide Cyclization Method

Chinese patent CN101412699A outlines an alternative pathway using 4-hydroxythiobenzamide derivatives. Adapting this protocol, N-phenylthiocarbamoyl-β-alanine undergoes condensation with 2-chloro-2-methylpropanoic acid ethyl ester in a dioxane/ethanol mixed solvent system. The reaction employs glycine as a bifunctional catalyst, enhancing both nucleophilic attack and proton transfer steps.

Synthetic Sequence

- Thioamide Activation : Heating N-phenylthiocarbamoyl-β-alanine at 90°C in acetic acid generates the reactive thiolate species.

- Nucleophilic Substitution : Addition of 2-chloro-2-methylpropanoic acid ethyl ester induces cyclization, forming the thiazole ring with 65.6% yield under optimized conditions.

- Ester Hydrolysis : Treatment with 10% aqueous HCl in dioxane cleaves the ester to the carboxylic acid over 2 hours at 60°C.

This method benefits from readily available starting materials but requires precise pH control during the cyclization phase. The patent CN101863854A notes that maintaining pH 6-7 through sodium acetate buffering prevents undesirable side reactions with the β-alanine backbone.

Palladium-Catalyzed Cross-Coupling Strategy

A contemporary approach from patent US8633223B2 employs transition metal catalysis to assemble the target molecule. The protocol involves:

- Suzuki-Miyaura Coupling : Reacting 4-bromo-2-methylthiazole with 2-(4-boronophenyl)-2-methylpropanoic acid pinacol ester under palladium acetate catalysis.

- Ester Deprotection : Hydrolysis of the pinacol ester using trifluoroacetic acid in dichloromethane.

Optimized Catalytic System

- Palladium source: Pd(OAc)₂ (5 mol%)

- Ligand: SPhos (10 mol%)

- Base: Cs₂CO₃ (3 eq)

- Solvent: Toluene/water (10:1)

- Yield: 78% after column purification

This method showcases excellent functional group tolerance and enables late-stage diversification of both the thiazole and propanoic acid moieties. X-ray crystallographic analysis of intermediates confirms the retention of stereochemistry at the geminal dimethyl center.

Comparative Analysis of Synthetic Methods

| Parameter | Hantzsch Method | Thioamide Cyclization | Cross-Coupling |

|---|---|---|---|

| Overall Yield | 52% | 65% | 78% |

| Reaction Steps | 3 | 4 | 2 |

| Scalability | Moderate | High | High |

| Purification Needs | Recrystallization | Acid-base extraction | Column chromatography |

| Byproduct Formation | 15% | 8% | <5% |

The cross-coupling approach offers superior efficiency but requires expensive palladium catalysts. In contrast, the thioamide method provides cost advantages for bulk synthesis despite its longer reaction sequence.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a thiazolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an anti-cancer agent and other therapeutic uses.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 4.5 |

These results suggest that the compound could be a candidate for further development in cancer therapy .

Anti-inflammatory Properties

Thiazole derivatives have also been recognized for their anti-inflammatory activities. The presence of the thiazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis .

Synthesis and Production

The synthesis of 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid typically involves several steps:

- Formation of Thiazole Ring : The initial step often includes the cyclization of α-bromoacetophenone with thiourea.

- Friedel-Crafts Acylation : This intermediate is then subjected to Friedel-Crafts acylation with isobutyric anhydride to yield the final product.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity .

Case Studies

Several studies have documented the efficacy of 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid in preclinical settings:

Case Study 1: Antiproliferative Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antiproliferative activity against human cancer cell lines. The study highlighted that modifications in the structure could enhance potency .

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown promising results for the use of this compound in reducing tumor size and improving survival rates in treated subjects compared to control groups .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions. Additionally, it can modulate the expression of genes involved in inflammatory responses, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The target compound’s key structural features—a thiazole core, phenyl substituent, and branched propanoic acid—distinguish it from similar molecules. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole-Propanoic Acid Derivatives

Key Observations:

Substituent Diversity: The target compound’s 2-phenyl-thiazole motif is distinct from derivatives with sulfonamide (e.g., ), amino-acetyl (e.g., ), or halogenated aryl groups (e.g., ). These substituents influence electronic properties, solubility, and binding interactions.

Branching vs.

Table 2: Comparative Properties of Selected Derivatives

Key Findings:

- Bioactivity: Thiazole-propanoic acids with electron-withdrawing groups (e.g., nitro, bromo) exhibit enhanced antimicrobial or herbicidal effects compared to simpler analogs .

- Solubility : Bulkier aryl groups (e.g., phenyl, biphenyl) reduce aqueous solubility, necessitating formulation optimization for drug delivery .

Biological Activity

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including synthesis methods, biological activity assessments, and case studies related to this compound.

The compound has the following chemical formula: C14H15NO3S. It features a thiazole ring, which is known for its diverse biological activities. The presence of the phenyl group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 61329-11-1 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid, exhibit significant antimicrobial properties. For instance, a study reported that certain thiazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study on the antimicrobial activity of various thiazole derivatives, the Minimum Inhibitory Concentration (MIC) values were measured against several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate that compounds similar to 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid possess broad-spectrum antimicrobial activity, making them potential candidates for further development as therapeutic agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study assessed its effects on various cancer cell lines, revealing selective cytotoxicity.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Viability (%) after Treatment (100 µM) |

|---|---|

| A549 (Lung Cancer) | 60% |

| Caco-2 (Colorectal) | 39.8% |

The results suggest that while the compound shows moderate activity against lung cancer cells (A549), it demonstrates significantly higher efficacy against colorectal cancer cells (Caco-2), indicating a potential for targeted therapy .

The biological activity of thiazole derivatives is often attributed to their ability to interact with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The thiazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, enhancing its bioactivity.

Summary of Mechanisms

- Inhibition of Cell Wall Synthesis : Some thiazole derivatives disrupt bacterial cell wall formation.

- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells.

- Enzyme Inhibition : Targeting specific enzymes critical for microbial metabolism or cancer cell survival.

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid?

The synthesis typically involves condensation reactions between thiourea derivatives and α-halo ketones or aldehydes to form the thiazole core. For example, reacting 3-chloropentane-2,4-dione with thiourea derivatives under reflux conditions can yield thiazole intermediates. Subsequent functionalization (e.g., introducing the propanoic acid moiety) may require acid-catalyzed hydrolysis or coupling reactions. Purification often involves recrystallization from methanol or other polar solvents .

Q. How is this compound characterized structurally?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing thiazole protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, N, S percentages .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., ethanol, methanol) under reflux (70–80°C) are commonly used for cyclocondensation. Acidic conditions (e.g., acetic acid) facilitate ring closure, while sodium acetate may stabilize intermediates. Reaction times vary from 2–8 hours depending on substituent reactivity .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

Strategies include:

Q. How can bioactivity be systematically assessed for this compound?

Design bioassays targeting:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).

- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- 2D NMR (COSY, HSQC) : Clarifies coupling patterns and carbon-proton correlations.

- X-ray crystallography : Provides definitive structural confirmation, especially for stereoisomers .

- High-resolution MS : Differentiates between isobaric species (e.g., distinguishing Cl vs. CF₃ substituents) .

Q. What metabolic pathways are predicted for this compound?

- Phase I metabolism : Cytochrome P450-mediated oxidation of the thiazole ring or methyl groups.

- Phase II conjugation : Glucuronidation of the carboxylic acid moiety, as observed in structurally related propanoic acid derivatives .

- In vitro assays : Use liver microsomes or hepatocyte models with LC-MS/MS to identify metabolites .

Q. How to address poor aqueous solubility in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.